Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate chemical structure and properties
Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate chemical structure and properties
Topic: Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate: Chemical Structure, Synthesis, and Properties Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate (CAS: 111042-31-0) represents a critical biaryl scaffold in medicinal chemistry. Distinguished by its 2,4-substitution pattern on the thiophene ring, this compound serves as a versatile "linchpin" intermediate. Unlike its 3-aryl isomers, which readily cyclize to form thienocoumarins (thieno[3,2-c]chromen-4-ones), the 4-aryl isomer offers a unique geometry that preserves the biaryl axis, making it an ideal candidate for atropisomeric kinase inhibitors and disruptors of protein-protein interactions .
This guide provides a definitive protocol for its synthesis via Suzuki-Miyaura cross-coupling, detailed physicochemical profiling, and a structural validation framework.
Structural Analysis & Physicochemical Properties[1][2][3][4]
Structural Logic
The molecule consists of a central thiophene core substituted at the C2 position with a methyl ester (electron-withdrawing) and at the C4 position with a 2-hydroxyphenyl group (electron-donating).
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Electronic Push-Pull: The C2-ester renders the thiophene ring electron-deficient, enhancing its stability against oxidative degradation.
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Intramolecular Interactions: A potential intramolecular hydrogen bond exists between the phenolic hydroxyl and the thiophene sulfur or the ester carbonyl, depending on the rotational conformation. This interaction significantly influences membrane permeability (LogP).
Key Physicochemical Data
Data summarized for rapid reference.
| Property | Value / Description | Relevance |
| Molecular Formula | C₁₂H₁₀O₃S | Stoichiometry |
| Molecular Weight | 234.27 g/mol | Fragment-based Drug Design (FBDD) |
| Predicted LogP | 2.8 – 3.2 | Lipophilicity (Rule of 5 compliant) |
| H-Bond Donors | 1 (Phenolic OH) | Target binding / Solvation |
| H-Bond Acceptors | 3 (Ester C=O, Ester O, Thiophene S) | Target binding |
| Rotatable Bonds | 2 | Conformational flexibility |
| Topological Polar Surface Area | ~55 Ų | Good membrane permeability predicted |
Synthetic Protocol: Suzuki-Miyaura Cross-Coupling[5]
Retrosynthetic Strategy
The most robust route to Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate is the palladium-catalyzed cross-coupling of Methyl 4-bromothiophene-2-carboxylate with 2-hydroxyphenylboronic acid .
Why this route?
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Regiocontrol: Starting with the pre-functionalized 4-bromo thiophene ester guarantees the correct substitution pattern, avoiding the regioselectivity issues of electrophilic aromatic substitution on the thiophene ring.
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Tolerance: The boronic acid coupling tolerates the free phenol (often without protection), though base selection is critical to prevent catalyst poisoning.
Experimental Workflow
Scale: 1.0 mmol (Optimization scale)
Reagents:
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Methyl 4-bromothiophene-2-carboxylate (1.0 equiv, 221 mg)
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2-Hydroxyphenylboronic acid (1.2 equiv, 165 mg)
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Catalyst: Pd(PPh₃)₄ (5 mol%, 58 mg) — Chosen for reliability in biaryl couplings.
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Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
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Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio) — DME promotes solubility of the polar boronic acid.
Step-by-Step Protocol:
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Inert Setup: Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 10 minutes.[1]
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Solvation: Add the bromothiophene ester and boronic acid to the flask. Dissolve in degassed DME (8 mL).
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Activation: Add the Pd(PPh₃)₄ catalyst rapidly against a positive pressure of inert gas. Stir for 5 minutes until the solution turns yellow/orange.
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Base Addition: Add the degassed Na₂CO₃ solution (2 mL) via syringe. The mixture may become biphasic.
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Reaction: Heat the mixture to 85°C (oil bath) with vigorous stirring.
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Checkpoint: Monitor via TLC (20% EtOAc in Hexanes) after 4 hours. The starting bromide (Rf ~0.7) should disappear; the product (Rf ~0.4) will appear as a UV-active spot that stains brown with KMnO₄.
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Workup:
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Cool to room temperature.[1]
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Dilute with Ethyl Acetate (30 mL) and water (10 mL).
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Separate phases. Acidify the aqueous layer slightly (pH ~5) with 1M HCl to ensure the phenol is protonated, then extract again with EtOAc.
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Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Flash column chromatography on silica gel.
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Eluent: Gradient 0% → 20% Ethyl Acetate in Hexanes.
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Yield Expectation: 75-85% as an off-white solid.
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Structural Characterization (Self-Validating)
To ensure the integrity of the synthesized compound, the following NMR signals must be present. Absence of the phenolic proton or shifts in the thiophene signals indicate oxidation or hydrolysis.
¹H NMR (400 MHz, DMSO-d₆) Prediction:
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δ 10.20 ppm (s, 1H): Phenolic –OH (Exchangeable with D₂O). Diagnostic peak.
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δ 8.15 ppm (d, J=1.5 Hz, 1H): Thiophene H5 (Deshielded by S and proximity to phenyl ring).
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δ 7.85 ppm (d, J=1.5 Hz, 1H): Thiophene H3 (Deshielded by ester).
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δ 7.35 – 6.85 ppm (m, 4H): Aromatic phenyl protons (Characteristic ABCD system of 1,2-disubstituted benzene).
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δ 3.85 ppm (s, 3H): Methyl ester (–OCH₃).
Pathway Visualization and Applications
The following diagram illustrates the synthesis and the divergent application pathways for this scaffold, specifically highlighting its role as a precursor for fused tricyclic systems versus kinase inhibitor scaffolds.
Figure 1: Synthetic workflow and divergent application pathways. Note that direct lactonization (Pathway A) is geometrically constrained for the 4-isomer compared to the 3-isomer, making Pathway B (benzoxepines) or C (biaryl scaffolds) the primary utility.
References
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Suzuki-Miyaura Coupling of Thiophene Carboxylates
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Design and synthesis of 4,5-diaryl/heteroarylthiophene-2-carboxylic acid derivatives. Heterocyclic Communications, 2017.[2]
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Biological Activity of Arylthiophenes
- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evalu
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Thiophene Synthesis & Functionalization
- Synthesis of thiophene synthesis - Organic Chemistry Portal.
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General Protocol Validation (BenchChem)
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5118-04-7(2-Thiophenecarboxylic acid, 4-hydroxy-, methyl ester) | Kuujia.com [kuujia.com]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
